molecular formula C20H18N2O6 B13796871 2,4(1H,3H)-Pyrimidinedione, 5-methyl-1-(4-((7-oxo-7H-furo(3,2-g)(1)benzopyran-9-yl)oxy)butyl)- CAS No. 78497-53-7

2,4(1H,3H)-Pyrimidinedione, 5-methyl-1-(4-((7-oxo-7H-furo(3,2-g)(1)benzopyran-9-yl)oxy)butyl)-

Cat. No.: B13796871
CAS No.: 78497-53-7
M. Wt: 382.4 g/mol
InChI Key: WGQVRFZCBOMMDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2,4(1H,3H)-Pyrimidinedione, 5-methyl-1-(4-((7-oxo-7H-furo(3,2-g)(1)benzopyran-9-yl)oxy)butyl)-” is a complex organic compound that belongs to the class of pyrimidinediones. This compound is characterized by its unique structure, which includes a pyrimidinedione core, a methyl group, and a furobenzopyran moiety. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “2,4(1H,3H)-Pyrimidinedione, 5-methyl-1-(4-((7-oxo-7H-furo(3,2-g)(1)benzopyran-9-yl)oxy)butyl)-” typically involves multi-step organic reactions. The process may start with the preparation of the pyrimidinedione core, followed by the introduction of the methyl group and the furobenzopyran moiety. Common reagents used in these reactions include various acids, bases, and solvents under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as crystallization, distillation, and chromatography are often employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

“2,4(1H,3H)-Pyrimidinedione, 5-methyl-1-(4-((7-oxo-7H-furo(3,2-g)(1)benzopyran-9-yl)oxy)butyl)-” can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions may introduce new functional groups into the molecule.

Scientific Research Applications

“2,4(1H,3H)-Pyrimidinedione, 5-methyl-1-(4-((7-oxo-7H-furo(3,2-g)(1)benzopyran-9-yl)oxy)butyl)-” has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of “2,4(1H,3H)-Pyrimidinedione, 5-methyl-1-(4-((7-oxo-7H-furo(3,2-g)(1)benzopyran-9-yl)oxy)butyl)-” involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    2,4(1H,3H)-Pyrimidinedione, 5-methyl-1-(4-hydroxybutyl)-: Similar structure but lacks the furobenzopyran moiety.

    2,4(1H,3H)-Pyrimidinedione, 5-methyl-1-(4-((7-oxo-7H-furo(3,2-g)(1)benzopyran-9-yl)oxy)ethyl)-: Similar structure with a shorter alkyl chain.

Uniqueness

The uniqueness of “2,4(1H,3H)-Pyrimidinedione, 5-methyl-1-(4-((7-oxo-7H-furo(3,2-g)(1)benzopyran-9-yl)oxy)butyl)-” lies in its specific combination of functional groups and structural features, which may confer unique chemical and biological properties compared to similar compounds.

Properties

CAS No.

78497-53-7

Molecular Formula

C20H18N2O6

Molecular Weight

382.4 g/mol

IUPAC Name

5-methyl-1-[4-(7-oxofuro[3,2-g]chromen-9-yl)oxybutyl]pyrimidine-2,4-dione

InChI

InChI=1S/C20H18N2O6/c1-12-11-22(20(25)21-19(12)24)7-2-3-8-26-18-16-14(6-9-27-16)10-13-4-5-15(23)28-17(13)18/h4-6,9-11H,2-3,7-8H2,1H3,(H,21,24,25)

InChI Key

WGQVRFZCBOMMDQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(C(=O)NC1=O)CCCCOC2=C3C(=CC4=C2OC=C4)C=CC(=O)O3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.